molecular formula C17H14O B150790 Dibenzylideneacetone CAS No. 35225-79-7

Dibenzylideneacetone

Cat. No. B150790
CAS RN: 35225-79-7
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-PHEQNACWSA-N
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Description

Dibenzylideneacetone (DBA) is a compound with a structure consisting of two benzene rings connected by a central enone linkage. It is known for its role in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of DBA derivatives has been explored extensively. An efficient method for synthesizing pyridinyl analogues of DBA was developed using a Claisen-Schmidt condensation reaction, which involves the condensation of substituted nicotinaldehyde and acetone in the presence of potassium carbonate in a toluene-ethanol-water solvent system . Another study reported the synthesis of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques, where the binding affinity was influenced by various substituents on the DBA structure .

Molecular Structure Analysis

The molecular structure of DBA complexes has been a subject of interest. For instance, the structure of a rhodium(I) complex with DBA was determined using X-ray crystallography, revealing a monomeric form with the rhodium atom bonded to a pentamethylcyclopentadienyl ring and the DBA molecule through olefinic double bonds . Similarly, palladium(0) complexes with DBA were studied, and their crystal structure was determined, showing the coordination of the C=C bonds of DBA to palladium atoms .

Chemical Reactions Analysis

DBA is involved in various chemical reactions. It has been used in the photochemical dimerization process, which is a [2+2] cycloaddition reaction leading to the formation of a four-membered ring . Additionally, DBA undergoes enantioselective homoallyl-cyclopropanation reactions with allylindium halide reagents, providing a route to enantioenriched 1-styryl-norcarene .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBA and its derivatives have been characterized using different spectroscopic techniques. The nonlinear optical (NLO) properties of symmetrically substituted DBA derivatives were investigated, showing that these compounds exhibit both second and third-order NLO effects, making them candidates for photonic devices . The chemical interactions through carbonyl groups have also been studied, suggesting that DBA can form noncentrosymmetric dimers at low temperatures10.

Scientific Research Applications

1. Transition Metal Complexes

Dibenzylideneacetone (DBA) forms complexes with transition metals, widely studied for their preparation methods, physicochemical and chemical properties. These complexes find application as reagents and catalysts in various chemical processes (Rubezhov, 1988).

2. Probes for β-Amyloid Plaques

Novel dibenzylideneacetone derivatives have been synthesized and shown to have a high affinity for Aβ(1-42) aggregates, which are significant in the study of Alzheimer's disease. These derivatives, especially when radioiodinated, exhibit potential as probes for β-amyloid imaging in the brain (Cui et al., 2011).

3. Anticancer Potential

Studies have shown that DBA induces apoptosis in various cancer cells, such as mucoepidermoid carcinomas. It works by inhibiting specificity protein 1 and modulating apoptotic proteins like Bim and truncated Bid, suggesting its potential as an anticancer drug (Lee et al., 2014).

4. Catalysis in Polymer Modification

DBA has been used in catalytic systems, such as the Pd(dba)2–2P(OCH2)3CEt system, to catalyze the insertion of acetylenes into Si–Si bonds. This application is significant in the modification of silicon-containing polymers (Yamashita et al., 1991).

5. Controlled Drug Release Systems

DBA analogs have been encapsulated in poly(lactic acid) membranes, showing potential in the development of controlled drug release systems and tissue engineering. The study of these compounds includes examining their hydrolytic degradation and release profile in different pH environments (Alcántara Blanco et al., 2020).

6. Molecular Interactions and Conformational Analysis

Research on DBA's conformational properties, such as its different conformers and molecular interactions, particularly through carbonyl groups, has been conducted using techniques like IR spectroscopy. This information is valuable in understanding the chemical behavior of DBA in various environments (Venkateshwarlu & Subrahmanyam, 1987).

7. Sunscreen Development

DBA derivatives have been studied for their UV-vis absorption spectra, which is important in the development of better sunscreen agents. Structural modifications in DBA can lead to variations in absorption properties, indicating its potential in cosmetic applications (Huck & Leigh, 2010).

8. Optical Nonlinearity Studies

DBA and its derivatives have been investigated for their nonlinear optical properties. The study of these properties, such as third-order optical nonlinearity, is crucial in the development of materials for optoelectronic applications (Kiran et al., 2008).

Safety And Hazards

DBA may be harmful if absorbed through the skin, inhaled, or swallowed . It may cause skin irritation and respiratory tract irritation . Personal protective equipment should be worn when handling DBA, and dust formation should be avoided .

Future Directions

DBA derivatives have shown promising second- and third-order nonlinear optical properties, which could be useful for photonic applications such as optical frequency converters, optical switching, and optical limiting .

properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
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InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
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DSSTOX Substance ID

DTXSID0060224, DTXSID401274418
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Molecular Weight

234.29 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]
Record name trans,trans-Dibenzalacetone
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Product Name

Dibenzylideneacetone

CAS RN

35225-79-7, 538-58-9
Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Record name Dibenzalacetone
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Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Record name 1,5-diphenylpenta-1,4-dien-3-one
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Record name DIBENZALACETONE
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Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
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Quantity
106 g
Type
reactant
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106 g
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29 g
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29 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
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Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
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Quantity
23 g
Type
reactant
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Quantity
600 mL
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reactant
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30 mL
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solvent
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Quantity
2.4 mL
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reactant
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[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,400
Citations
Y Takahashi, T Ito, S Sakai, Y Ishii - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
… air in the solid state, but slowly decomposes in solution to metallic palladium and dibenzylideneacetone. The complex is slightly soluble in CH,Cl,, CHCl,, and benzene to give …
Number of citations: 64 pubs.rsc.org
RB Aher, G Wanare, N Kawathekar, RR Kumar… - Bioorganic & medicinal …, 2011 - Elsevier
… , antimalarial activity of dibenzylideneacetone derivatives has … , that is, dibenzylideneacetone derivatives were synthesized … Alterations in dibenzylideneacetone were made to study the …
Number of citations: 51 www.sciencedirect.com
AP Zani, CP Zani, ZU Din, E Rodrigues-Filho… - Antioxidants, 2023 - mdpi.com
… In the present study, we investigated the in vitro cytotoxicity of a new synthetic dibenzylideneacetone derived from 1,5-diaryl-3-oxo-1,4-pentadienyl (A3K2A3) against cervical …
Number of citations: 3 www.mdpi.com
MC Mazza, CG Pierpont - Inorganic Chemistry, 1973 - ACS Publications
The complex Pd (C17OH14) 3has been prepared and isolated as the benzene solvate. From three-dimensional X-ray data collected by the-2 scan technique the crystal and molecular …
Number of citations: 65 pubs.acs.org
AJ Kiran, K Chandrasekharan, SR Nooji… - Chemical physics, 2006 - Elsevier
We investigated the third order nonlinear optical properties of dibenzylidene acetone (1,5-diphenyl-1, 4-pentadeine-3-one) and its derivatives. The nonlinear measurements were …
Number of citations: 79 www.sciencedirect.com
AJSC Vieira - … Organic Chemistry Experiments for the Laboratory …, 2016 - books.google.com
Background Carbonyl compounds, aldehydes and ketones, have a chemical reactivity that is characterized by two main types of reaction: at the carbonyl carbon atom and at the α …
Number of citations: 4 books.google.com
P Weber, A Biafora, A Doppiu, HJ Bongard… - … Process Research & …, 2019 - ACS Publications
Commercial Pd x (dba) y from various suppliers was found to vary considerably in appearance, homogeneity, purity, and catalytic activity. The Buchwald–Hartwig amination of 4-…
Number of citations: 27 pubs.acs.org
PD Harvey, F Adar, HB Gray - Journal of the American Chemical …, 1989 - ACS Publications
The UV-visible absorption, excitation, and emission spectra of M2 (dba) 3 in 2-MeTHF at 295 and 77 K, and the resonance Raman spectra of solid M2 (dba) 3 and dba (M= Pd, Pt; dba= …
Number of citations: 49 pubs.acs.org
NSK Reddy, R Badam, R Sattibabu, M Molli… - Chemical Physics …, 2014 - Elsevier
We report here the nonlinear optical (NLO) properties of eight bis-chalcones of D-π-A-π-D type. These dibenzylideneacetone (DBA) derivatives are synthesized by Claisen–Schmidt …
Number of citations: 35 www.sciencedirect.com
T Hoshi, T Kawashima, J Okubo… - Journal of the …, 1986 - pubs.rsc.org
The uv absorption spectra of dibenzylideneacetone (DBA) have been measured in various media (cyclohexane, ethanol, ethanol–methanol, and a polyethylene matrix) at room …
Number of citations: 20 pubs.rsc.org

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